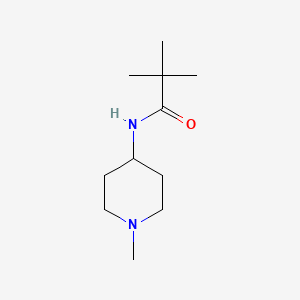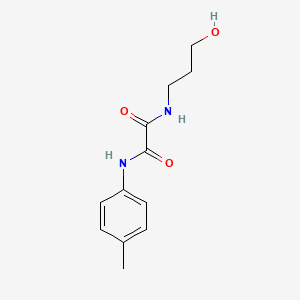![molecular formula C19H15N5O2 B5205353 N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5205353.png)
N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide, also known as PFTBA, is a compound that has been widely studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including its use as a tool for investigating the mechanisms of various biological processes.
作用機序
The mechanism of action of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. This compound has been shown to bind to the active site of enzymes, preventing the substrate from binding and inhibiting enzyme activity.
Biochemical and Physiological Effects:
N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. In studies of protein-protein interactions, N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide has been shown to disrupt the binding of proteins to their partners, leading to changes in protein function. This compound has also been shown to affect enzyme activity, leading to changes in metabolic pathways and cellular processes.
実験室実験の利点と制限
One of the main advantages of using N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide in lab experiments is its high specificity for certain enzymes and proteins. This compound has been shown to bind selectively to certain targets, making it a useful tool for investigating specific biochemical processes. However, one limitation of using N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide is its potential toxicity. This compound has been shown to be toxic at high concentrations, which can limit its use in certain experimental settings.
将来の方向性
There are many potential future directions for research on N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of new probes based on the structure of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide. These probes could be used to investigate a wide range of biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. Another area of interest is the development of new methods for synthesizing N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide and related compounds, which could make these compounds more widely available for use in research. Finally, there is a need for further studies on the toxicity of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide and related compounds, in order to better understand their potential risks and limitations in experimental settings.
合成法
The synthesis of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide involves the reaction of 5-phenyl-2-furaldehyde with 4-(1H-tetrazol-1-yl)benzoyl chloride in the presence of a base. This reaction results in the formation of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide as a white crystalline solid.
科学的研究の応用
N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide has been used in a variety of scientific research applications, including its use as a tool for investigating the mechanisms of various biological processes. One of the most promising applications of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide is its use as a probe for studying protein-protein interactions. This compound has also been used in studies of protein folding and misfolding, as well as in studies of enzyme activity.
特性
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(15-6-8-16(9-7-15)24-13-21-22-23-24)20-12-17-10-11-18(26-17)14-4-2-1-3-5-14/h1-11,13H,12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLWQJQKKBOXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-phenylfuran-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B5205303.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)
![1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5205325.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5205328.png)
![methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate](/img/structure/B5205329.png)
![9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B5205331.png)
![ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5205332.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205340.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide](/img/structure/B5205359.png)
